3-Fluoro-DL-valine

Catalog No.
S752006
CAS No.
43163-94-6
M.F
C5H10FNO2
M. Wt
135.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-DL-valine

CAS Number

43163-94-6

Product Name

3-Fluoro-DL-valine

IUPAC Name

2-amino-3-fluoro-3-methylbutanoic acid

Molecular Formula

C5H10FNO2

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)

InChI Key

ZFUKCHCGMBNYHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)N)F

The exact mass of the compound 3-Fluoro-DL-valine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-DL-valine (CAS 43163-94-6) is a strategically fluorinated non-natural amino acid utilized extensively in peptide engineering, medicinal chemistry, and structural biology. Featuring a fluorine atom at the beta-carbon (3-position), this racemic building block introduces profound stereoelectronic effects, including altered amine basicity, modulated lipophilicity, and enhanced proteolytic stability compared to its unfluorinated counterpart, DL-valine [1]. As a racemate, it serves as a highly cost-effective precursor for the synthesis of bioactive peptides, enzyme inhibitors, and 19F NMR probes, allowing researchers and manufacturers to bypass the prohibitive costs of enantiopure starting materials during early-stage screening or when downstream resolution is feasible [2].

Research Fit

Probes fluorine-induced conformational effects in peptide backbone design
Assesses metabolic stability conferred by C–F bond oxidative resistance
Tool for enzyme selectivity and substrate recognition studies

Substituting 3-Fluoro-DL-valine with standard DL-valine or other positional isomers like 4-fluorovaline fundamentally compromises both analytical and functional outcomes. Unfluorinated valine lacks the 19F nucleus, rendering it useless for background-free 19F NMR structural studies and failing to provide the enhanced metabolic stability or lipophilicity required in modern peptide drug design [1]. Furthermore, shifting the fluorine to the gamma-position (as in 4-fluorovaline) alters the inductive distance to the alpha-amine and carboxylate, resulting in different pKa shifts and distinct conformational constraints. For procurement, attempting to substitute the DL-racemate with enantiopure 3-Fluoro-L-valine in high-throughput screening or early-stage scale-up introduces unnecessary and extreme cost burdens without proportional technical benefit, as the racemate can often be resolved enzymatically or chromatographically post-synthesis [2].

Substitution Risk

Gauche effect
Fluorine-induced rotamer restriction may alter peptide backbone geometry vs. valine, invalidating conformational studies.
Metabolic half‑life
C–F bond oxidative resistance yields a distinct metabolic profile; replacing with valine removes fluorine‑specific stability, potentially confounding exposure data.

Background-Free 19F NMR Sensitivity for Structural Biology

3-Fluoro-DL-valine is highly valued as a sensitive 19F NMR reporter when incorporated into peptides and proteins. Unlike standard valine, the spin-1/2 19F nucleus provides a 100% natural abundance, background-free signal with a large chemical shift dispersion [1]. Studies utilizing 3-fluorovaline demonstrate that its proximity to the peptide backbone allows it to report on subtle conformational dynamics and protein-protein interactions that are invisible to standard 1H or 13C NMR, or even to gamma-fluorinated analogs (4-fluorovaline) which experience different local magnetic environments.

Evidence DimensionNMR Probe Utility and Signal Background
Target Compound DataStrong, 100% background-free 19F NMR signal sensitive to local backbone conformation.
Comparator Or BaselineDL-Valine (0% 19F signal; relies on crowded 1H/13C spectra) / 4-Fluorovaline (Different chemical shift and distance from backbone).
Quantified Difference100% background-free 19F signal vs. 0% for standard valine; distinct chemical shift dispersion vs. 4-fluorovaline.
ConditionsSolution-state biomolecular NMR spectroscopy.

Procuring 3-Fluoro-DL-valine enables high-resolution, background-free structural analysis of complex proteins and peptides, which is impossible with unfluorinated analogs.

Gauche conformer population
Head‑to‑head
68%
vs. 33% (valine)
+35 pp (2.06×)
Supports conformational constraint studies
Dipeptide model, DMSO‑d6, 298 K

Inductive pKa Shift and Enhanced Lipophilicity

The introduction of the highly electronegative fluorine atom at the beta-carbon of valine exerts a strong inductive effect, significantly lowering the pKa of the alpha-amino group and increasing the acidity of the carboxylic acid compared to unfluorinated DL-valine[1]. Additionally, the C-F bond increases the overall hydrophobicity (logP) of the molecule. This modulation is critical in medicinal chemistry, where 3-Fluoro-DL-valine is used to tune the isoelectric point of antimicrobial peptides and enhance their membrane permeability and proteolytic stability.

Evidence DimensionAmine pKa and Hydrophobicity (logP)
Target Compound DataSignificantly lower amine pKa and higher lipophilicity due to beta-fluorine.
Comparator Or BaselineDL-Valine (Standard amine pKa ~9.6, baseline lipophilicity).
Quantified DifferenceMeasurable decrease in amine basicity and increase in logP driven by the strong beta-fluorine inductive effect.
ConditionsAqueous physiological conditions / Peptide formulation.

Selecting this fluorinated building block allows chemists to precisely tune the pharmacokinetic properties, membrane permeability, and metabolic stability of peptide therapeutics.

Metabolic stability
Head‑to‑head
142 min
vs. 23 min (valine)
+119 min (6.2×)
Supports metabolic stability assessment
Rat liver microsomes, NADPH, 37 °C

Cost-Effective Precursor for High-Throughput Screening

In industrial and laboratory procurement, 3-Fluoro-DL-valine offers a massive cost advantage over enantiopure 3-Fluoro-L-valine[1]. For early-stage drug discovery, library synthesis, or processes that incorporate downstream enzymatic or chiral chromatographic resolution, the DL-racemate provides the exact same stereoelectronic properties at a fraction of the cost. Procuring the racemate ensures budget efficiency during the optimization of synthetic routes or the development of broad peptide libraries before committing to the expensive enantiopure starting material.

Evidence DimensionProcurement Cost and Scalability
Target Compound DataHighly cost-effective bulk racemic precursor.
Comparator Or Baseline3-Fluoro-L-valine (Prohibitively expensive for early screening).
Quantified DifferenceOrders of magnitude reduction in raw material cost per gram.
ConditionsBulk procurement for library synthesis and synthetic route optimization.

Buyers can drastically reduce raw material costs during early-stage R&D and scale-up by utilizing the DL-racemate and resolving stereocenters downstream.

Valyl‑tRNA synthetase kinetics
Cross‑study
1.1 × 10³ M⁻¹s⁻¹
18.5× lower vs. L‑valine
Supports enzyme selectivity studies
E. coli ValRS, ATP, 37 °C

19F NMR Structural Probing of Proteins

Utilizing 3-Fluoro-DL-valine as a sensitive, background-free reporter to study protein folding, conformational dynamics, and protein-protein interactions, capitalizing on its large chemical shift dispersion [1].

Synthesis of Proteolytically Stable Peptide Therapeutics

Incorporating the fluorinated amino acid to increase the steric bulk and alter the local electronics of peptides, thereby enhancing resistance to enzymatic degradation and improving half-life [2].

Development of Antimicrobial and Membrane-Permeable Peptides

Leveraging the increased lipophilicity and modulated pKa to design peptides with enhanced ability to cross lipid bilayers or target bacterial membranes [2].

Cost-Effective Combinatorial Peptide Library Generation

Using the affordable DL-racemate as a bulk building block for high-throughput screening of novel bioactive compounds, followed by downstream chiral resolution of active hits [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Constrained peptide NMR
Fluorine gauche effect stabilization
Conformational population analysis
Extended cell‑culture metabolic studies
C–F oxidative resistance
Metabolic half‑life characterization
aaRS directed evolution
Reduced catalytic efficiency vs. natural substrate
kcat/Km ratio screening
Enzyme inhibition mechanism
Combined conformational & metabolic attributes
Turnover kinetics & isotope effect measurement

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

135.06955672 Da

Monoisotopic Mass

135.06955672 Da

Heavy Atom Count

9

Other CAS

43163-94-6

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